molecular formula C18H18N4O3S B2981587 N-cyclopentyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide CAS No. 852135-63-8

N-cyclopentyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B2981587
CAS No.: 852135-63-8
M. Wt: 370.43
InChI Key: OOPTVJBWVLQFKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivativesThe presence of the imidazo[2,1-b]thiazole core structure is significant due to its role in various pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

N-cyclopentyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-11-16(17(23)19-13-6-2-3-7-13)26-18-20-15(10-21(11)18)12-5-4-8-14(9-12)22(24)25/h4-5,8-10,13H,2-3,6-7H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPTVJBWVLQFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of a thiazole derivative with an appropriate imidazole precursor under reflux conditions in a suitable solvent such as 1,4-dioxane . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety profiles. Additionally, the purification processes such as crystallization and chromatography are optimized to achieve high-purity products suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting the function of target proteins. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects . Molecular docking studies have shown that the compound can form stable complexes with target proteins, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide stands out due to its unique combination of functional groups, which contribute to its enhanced biological activity and specificity. The presence of the cyclopentyl and nitrophenyl groups provides additional binding interactions with target proteins, potentially leading to improved therapeutic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.